molecular formula C18H22N4OS B10974088 N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-5-carboxamide

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10974088
M. Wt: 342.5 g/mol
InChI Key: KQCDJHYUAPCGID-UHFFFAOYSA-N
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Description

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique adamantyl and thiazolyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazines with 1,3-diketones under basic conditions.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Amino derivatives of the carboxamide.

    Substitution: Various substituted thiazole and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The adamantyl group is known for its ability to enhance the binding affinity of molecules to biological targets, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antiviral, antibacterial, or anticancer activities, making it a promising lead compound for new drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics. Its derivatives might find applications in the production of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1H-pyrazole-5-carboxamide: Lacks the methyl group on the pyrazole ring.

    N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-3-carboxamide: The carboxamide group is positioned differently on the pyrazole ring.

    N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-imidazole-5-carboxamide: The pyrazole ring is replaced with an imidazole ring.

Uniqueness

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the specific combination of its adamantyl, thiazolyl, and pyrazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C18H22N4OS/c1-22-14(2-3-19-22)16(23)21-17-20-15(10-24-17)18-7-11-4-12(8-18)6-13(5-11)9-18/h2-3,10-13H,4-9H2,1H3,(H,20,21,23)

InChI Key

KQCDJHYUAPCGID-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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